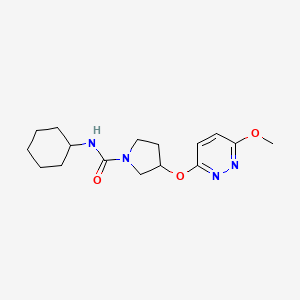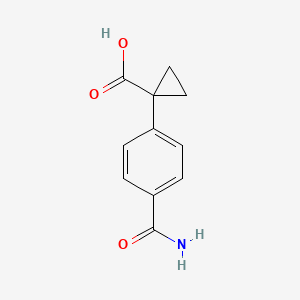
1-(4-Carbamoylphenyl)cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Carbamoylphenyl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular weight of 205.21 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 1-(4-Carbamoylphenyl)cyclopropane-1-carboxylic acid is1S/C11H11NO3/c12-9(13)7-1-3-8(4-2-7)11(5-6-11)10(14)15/h1-4H,5-6H2,(H2,12,13)(H,14,15) . Physical And Chemical Properties Analysis
1-(4-Carbamoylphenyl)cyclopropane-1-carboxylic acid is a powder at room temperature . It has a molecular weight of 205.21 .Wissenschaftliche Forschungsanwendungen
Ethylene Precursor and Plant Growth Regulation
Cyclopropane carboxylic acids, such as 1-aminocyclopropane-1-carboxylic acid (ACC), play a crucial role as ethylene precursors in higher plants. For instance, ACC has been identified as a major conjugate of ethylene precursor, playing a significant role in plant growth and development processes, including ripening, wilting, and response to environmental stress (Hoffman, Yang, & McKeon, 1982).
Chemical Synthesis and Crystal Structure Analysis
The structure and conformation of cyclopropane derivatives provide insights into their chemical reactivity and potential applications in synthetic chemistry. For example, studies on 1-phenyl-2-methylcyclopropene-3-carboxylic acid and related compounds have contributed to understanding the stereochemical aspects and reactivity of cyclopropane-containing molecules, which could be relevant for designing new synthetic routes for related compounds (Korp, Bernal, & Fuchs, 1983).
Antiproliferative Activities
Synthesis of derivatives containing the cyclopropane moiety has been explored for their potential antiproliferative activities. For example, the synthesis of a molecule containing a cyclopropane-1-carboxamide structure demonstrated significant inhibitory activity against cancer cell lines, highlighting the therapeutic potential of cyclopropane derivatives in cancer treatment (Lu et al., 2021).
Natural Product Synthesis and Biological Activities
Cyclopropane-containing natural compounds, including ACC analogs, exhibit a wide range of biological activities such as antifungal, antimicrobial, antiviral, and antitumoral effects. Research efforts have focused on the isolation, characterization, total synthesis, and exploration of their biological activities, demonstrating the importance of cyclopropane moieties in medicinal chemistry (Coleman & Hudson, 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(4-carbamoylphenyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c12-9(13)7-1-3-8(4-2-7)11(5-6-11)10(14)15/h1-4H,5-6H2,(H2,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXNTAWHBYFNQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)C(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1356551-41-1 |
Source


|
| Record name | 1-(4-carbamoylphenyl)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2568224.png)
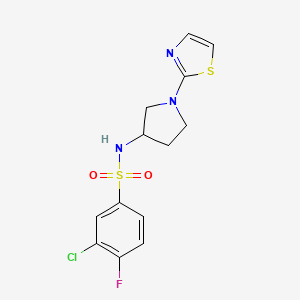
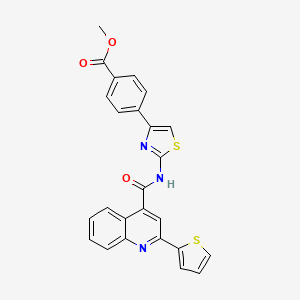

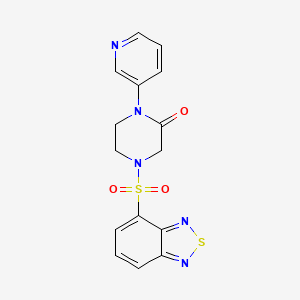
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-fluorophenyl)acetamide](/img/no-structure.png)
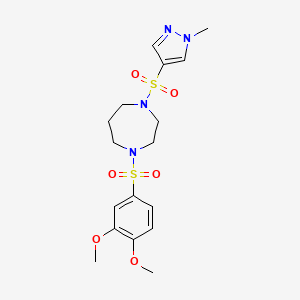
![4-(2,3-dimethylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2568234.png)
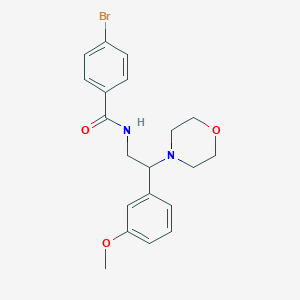
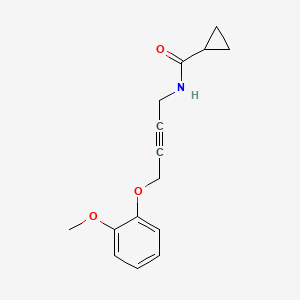
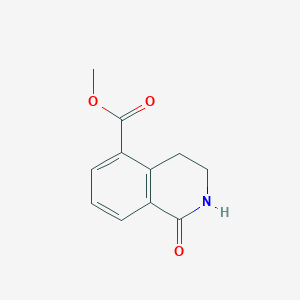
![[(4-Methoxyphenyl)thio]acetaldehyde](/img/structure/B2568242.png)
